molecular formula C29H55N11O9 B12587338 L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine CAS No. 645396-15-2

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine

Cat. No.: B12587338
CAS No.: 645396-15-2
M. Wt: 701.8 g/mol
InChI Key: XUSFXCLFVVTEIP-LBYOCRPYSA-N
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Description

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, essential for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its ability to interact with particular molecular targets sets it apart from other similar peptides.

Properties

CAS No.

645396-15-2

Molecular Formula

C29H55N11O9

Molecular Weight

701.8 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C29H55N11O9/c1-5-15(2)22(28(49)38-18(9-6-7-11-30)25(46)35-13-21(42)43)40-27(48)20(14-41)39-26(47)19(10-8-12-34-29(32)33)37-24(45)17(4)36-23(44)16(3)31/h15-20,22,41H,5-14,30-31H2,1-4H3,(H,35,46)(H,36,44)(H,37,45)(H,38,49)(H,39,47)(H,40,48)(H,42,43)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-,22-/m0/s1

InChI Key

XUSFXCLFVVTEIP-LBYOCRPYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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